Chemical structure and properties of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Chemical structure and properties of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Chemical Structure, Synthesis, and Pharmacological Properties
Executive Summary
2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (CAS: 1270359-15-3), often referred to in structure-activity relationship (SAR) studies as 2-Ethoxy-nornicotine , is a synthetic analogue of the minor tobacco alkaloid nornicotine. Structurally, it consists of a pyridine ring substituted at the C3 position with a pyrrolidine ring and at the C2 position with an ethoxy group.
This molecule represents a critical scaffold in neuropharmacology, specifically in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs). The introduction of the 2-ethoxy moiety significantly alters the physicochemical profile of the parent nornicotine scaffold, enhancing lipophilicity and blood-brain barrier (BBB) permeability while modulating binding affinity at
Physicochemical Profile
The introduction of the ethoxy group at the 2-position of the pyridine ring creates a steric and electronic environment distinct from nornicotine. The ether linkage acts as an electron-donating group by resonance but electron-withdrawing by induction, influencing the basicity of the pyridine nitrogen.
Table 1: Key Chemical Data
| Property | Value / Description |
| IUPAC Name | 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine |
| CAS Number | 1270359-15-3 |
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Predicted LogP | ~1.8 - 2.1 (vs. 0.2 for nornicotine) |
| Boiling Point | 298.9 ± 30.0 °C (Predicted at 760 mmHg) |
| pKa (Pyrrolidine N) | ~9.0 (Typical secondary amine) |
| pKa (Pyridine N) | ~3.5 (Reduced basicity due to 2-alkoxy substitution) |
| Appearance | Viscous oil (Free base); Crystalline solid (Salt forms) |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water (Free base) |
Synthetic Methodology
The synthesis of 2-ethoxy-3-(pyrrolidin-2-yl)pyridine requires a strategy that preserves the integrity of the pyrrolidine ring while installing the alkoxy substituent. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Protocol:
Displacement Route
This protocol describes the conversion of 2-chloro-nornicotine to the 2-ethoxy derivative.
Reagents:
-
Precursor: 2-Chloro-3-(pyrrolidin-2-yl)pyridine (2-Cl-Nornicotine)
-
Nucleophile: Sodium Ethoxide (NaOEt) (21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Catalyst: None (High temperature required) or Pd-catalyzed (Buchwald-Hartwig conditions for difficult substrates).
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure reaction vessel (bomb reactor) with 2-Chloro-3-(pyrrolidin-2-yl)pyridine (1.0 eq).
-
Nucleophile Addition: Add Sodium Ethoxide solution (3.0 eq) under nitrogen atmosphere.
-
Reaction: Seal the vessel and heat to 140°C for 12–18 hours. The elevated temperature is necessary to overcome the activation energy of the electron-rich pyridine ring (unless the ring is further activated by electron-withdrawing groups).
-
Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.
-
Extraction: Dilute the residue with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 95:5 DCM:MeOH with 1% ) to yield the product as a pale yellow oil.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
Figure 1: Synthetic workflow converting chloropyridine precursors to the target ethoxy-derivative via SNAr mechanism.
Pharmacological Implications (SAR)
The 2-ethoxy substitution is not merely a structural appendage; it fundamentally alters the ligand-receptor interaction profile compared to native nornicotine.
Structure-Activity Relationship (SAR) Analysis[1]
-
Lipophilicity & BBB Penetration:
-
Nornicotine is relatively polar (LogP ~0.2). The addition of the ethyl group increases the LogP to ~2.0.
-
Impact: This modification significantly enhances passive diffusion across the Blood-Brain Barrier (BBB), making 2-ethoxy analogues more potent in vivo CNS agents than their parent compounds at equivalent doses.
-
-
Receptor Binding (
vs nAChR):-
Pyridine Nitrogen: The 2-ethoxy group reduces the basicity of the pyridine nitrogen. In the binding pocket of nAChRs, the pyridine nitrogen often accepts a hydrogen bond from a water molecule or backbone amide. Reducing its basicity can weaken this interaction.
-
Steric Bulk: The ethoxy tail projects into the "non-canonical" binding pocket regions. For
receptors, limited bulk at the 2-position is tolerated, but large groups can cause steric clash. The ethoxy group is often the limit of tolerability before affinity drops drastically.
-
Visualization: Ligand-Receptor Interaction Map
Figure 2: Pharmacophore map highlighting the interaction of 2-ethoxy-nornicotine with the nAChR binding pocket.
Analytical Characterization
To validate the synthesis of 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (
-NMR)
-
Ethoxy Group: Look for a triplet at
1.3–1.4 ppm ( ) and a quartet at 4.3–4.4 ppm ( ). The downfield shift of the methylene protons is due to the electronegative oxygen attached to the aromatic ring. -
Pyridine Ring: The protons will appear in the aromatic region (
6.8–8.2 ppm). The 2-ethoxy substitution usually shields the C3 proton slightly compared to nornicotine. -
Pyrrolidine Ring: Multiplets in the
1.6–3.2 ppm range. The methine proton at the chiral center (C2 of pyrrolidine) is diagnostic.
Mass Spectrometry (LC-MS)[2]
-
Molecular Ion:
m/z. -
Fragmentation: Expect loss of the ethoxy group (neutral loss of ethylene or ethanol) and cleavage of the pyrrolidine ring.
References
-
PubChem. (2025).[3] Compound Summary: 2-(Pyrrolidin-2-yl)pyridine.[3] National Library of Medicine. [Link]
-
Brown, L. L., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. [Link]
-
Dwoskin, L. P., et al. (2001).[5] Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release.[5] European Journal of Pharmacology. [Link]
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes. Journal of Neurochemistry. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1270359-15-3|2-Ethoxy-3-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 2771659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
